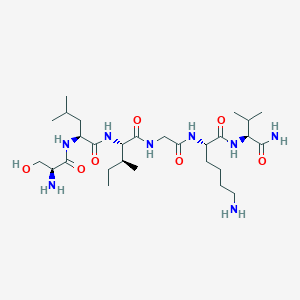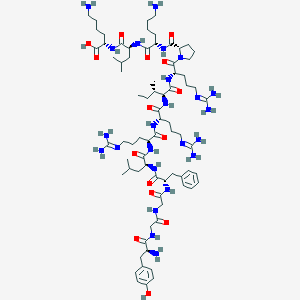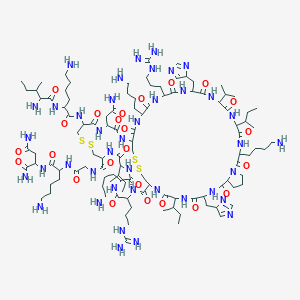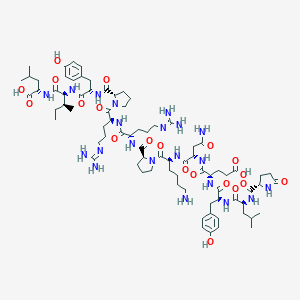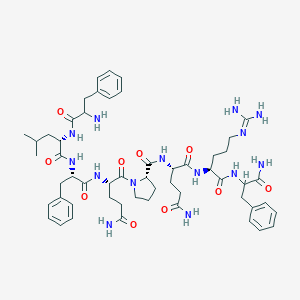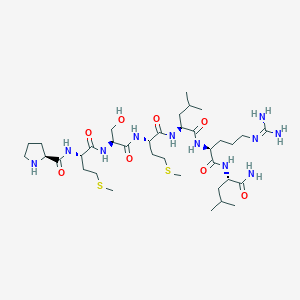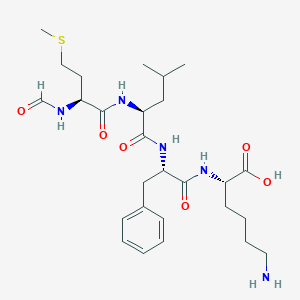
N-Formyl-met-leu-phe-lys
Vue d'ensemble
Description
“N-Formyl-met-leu-phe-lys” (fMLFK) is a peptide that acts as a potent and selective agonist of FPR1 . It is an N-formylated tripeptide and sometimes simply referred to as a chemotactic peptide . It is a potent polymorphonuclear leukocyte (PMN) chemotactic factor and is also a macrophage activator . It binds specifically to receptors on leukocyte membranes .
Synthesis Analysis
The synthesis of “N-Formyl-met-leu-phe-lys” involves the formation of a peptide bond between the amino acids methionine, leucine, phenylalanine, and lysine . The formyl group is essential for the activity of the peptide, and the side chain in position one (methionine) also confers specificity .Molecular Structure Analysis
The molecular formula of “N-Formyl-met-leu-phe-lys” is C27H43N5O6S . The peptide adopts an active conformation and exhibits a binding pocket containing the R2015.38XXXR2055.42 (RGIIR) motif for formyl group interaction and receptor activation .Chemical Reactions Analysis
“N-Formyl-met-leu-phe-lys” acts as a potent and selective agonist of FPR1 . It induces chemotaxis in phosphoinositide 3-kinase γ (PI3K)γ -/- neutrophils, promotes adhesion, polymerization of F-actin, Fcγ receptor-mediated phagocytosis, and intracellular Ca 2+ release .Physical And Chemical Properties Analysis
“N-Formyl-met-leu-phe-lys” has a molecular weight of 565.73 g/mol . It is soluble in water .Applications De Recherche Scientifique
Binding to Human Spermatozoa
N-Formyl-Met-Leu-Phe-Lys binds to the surface of human spermatozoa, including isolated heads and tails. The peptide shows higher affinity in the tail region of the spermatozoa (Shivaji et al., 1993).
Chemotaxis Induction in Bull Sperm
Various synthetic peptide analogs of Formyl-Met-Leu-Phe, including N-Formyl-Met-Leu-Phe-Lys, induce chemotaxis in bull sperm. The formyl group is essential for this activity (Iqbal et al., 1980).
Improved Photoaffinity Ligand for N-formyl Peptide Receptor
N-Formyl-Met-Leu-Phe-Lys has been used to create an improved photoaffinity ligand for the N-formyl peptide receptor, offering increased specificity, stability, and biological activity (Allen et al., 1986).
Interaction with Human Neutrophil Formylpeptide Receptors
Formyl-Met-Ile-Phe-Leu derivatives, including N-Formyl-Met-Leu-Phe-Lys, interact with human neutrophil formylpeptide receptors, inducing responses such as chemotaxis and superoxide anion release (Dalpiaz et al., 2001).
Transmembrane Signalling in Transfected Fibroblasts
The peptide is involved in transmembrane signalling in transfected fibroblasts expressing the N-formyl peptide receptor, demonstrating its role in mediating ligand-induced early transmembrane signalling events (Prossnitz et al., 1991).
Isolation of a Human N-formyl Peptide Receptor cDNA
N-Formyl-Met-Leu-Phe-Lys was used to isolate a cDNA clone that conferred the ability to bind the peptide, aiding in the study of specific receptors on cell membranes (Boulay et al., 1990).
Safety And Hazards
Orientations Futures
The cryo-EM model of agonist-bound FPR1 provides a structural basis for recognition of bacteria-derived chemotactic peptides with potential applications in developing FPR1-targeting agents . Further studies could explore the potential therapeutic applications of “N-Formyl-met-leu-phe-lys” in treating inflammatory diseases .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)/t20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERILMBTPCSYNG-MLCQCVOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432452 | |
| Record name | N-formylmethionyl-leucyl-phenylalanyl-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-met-leu-phe-lys | |
CAS RN |
67247-11-4 | |
| Record name | N-formylmethionyl-leucyl-phenylalanyl-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



